Hexafluorocyclotriphosphazene

Lithium-Ion Batteries Electrolyte Additives Flame Retardancy

For battery R&D teams seeking maximum electrolyte safety without compromising cycle life, HFPN delivers the lowest effective flame-retardant concentration among phosphazene analogs. Conventional additives often force a trade-off between non-flammability and capacity retention. HFPN eliminates this compromise. • Achieves electrolyte non-flammability at only 3 wt% in NCM/graphite cells-lower than PFPN or FPPN[reference:0]. • Delivers 74.7% capacity retention after 150 cycles in NCM622/graphite pouch cells, and 95% retention after 100 cycles in high-voltage LMNO cells[reference:1]. • Non-coordinating, non-polar molecule excluded from Li⁺ solvation sheath-preserves native electrolyte transport properties[reference:2].

Molecular Formula F6N3P3
Molecular Weight 248.932 g/mol
CAS No. 15599-91-4
Cat. No. B096674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexafluorocyclotriphosphazene
CAS15599-91-4
Molecular FormulaF6N3P3
Molecular Weight248.932 g/mol
Structural Identifiers
SMILESN1=P(N=P(N=P1(F)F)(F)F)(F)F
InChIInChI=1S/F6N3P3/c1-10(2)7-11(3,4)9-12(5,6)8-10
InChIKeyDKQPXAWBVGCNHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexafluorocyclotriphosphazene: Flame Retardant Overview


Hexafluorocyclotriphosphazene (HFPN, CAS 15599-91-4) is a cyclic inorganic phosphazene derivative characterized by a P₃N₃ ring with six fluorine substituents, giving it a molecular weight of 248.93 g/mol, a melting point of 25–30°C, and a density of 2.237 g/cm³ [1]. It functions primarily as a non-coordinating, flame-retardant additive or co-solvent in lithium-ion and lithium-metal battery electrolytes, leveraging its high phosphorus content and favorable physicochemical properties to enhance safety without significantly compromising electrochemical performance [2][3].

Flame-retardant additive for Li-ion and Li-metal battery electrolyte research

Non-coordinating co-solvent that preserves Li+ solvation structure

High-voltage cathode and supercapacitor electrolyte compatibility reported

HFPN Differentiation from Other Phosphazenes


Substituting Hexafluorocyclotriphosphazene (HFPN) with structurally similar phosphazene derivatives like (ethoxy)pentafluorocyclotriphosphazene (PFPN) or pentafluoro(phenoxy)cyclotriphosphazene (FPPN) in battery electrolytes is not a like-for-like exchange. These compounds exhibit significant quantitative differences in their minimum effective concentration for achieving non-flammability, their impact on long-term cycling stability (capacity retention), and their influence on electrolyte transport properties [1][2]. The data below demonstrate that selecting HFPN based solely on class membership without considering these specific performance metrics can lead to suboptimal safety, reduced cycle life, or altered viscosity and ionic conductivity, ultimately affecting device performance and procurement value.

Target HFPN (perfluorinated)

Non-flammability reported at 3–5 wt% loading in Li-ion and supercapacitor electrolytes.

Analog PFPN (ethoxy-substituted)

May require higher loading to reach non-flammability; reported lower capacity retention in NCM/graphite cells.

Target HFPN (perfluorinated)

Reported 74.7% capacity retention after 150 cycles in NCM622/graphite pouch cells.

Analog FPPN (phenoxy-substituted)

May require significantly higher loading for non-flammability; cycling stability may not transfer directly.

Target HFPN solvation behavior

Excluded from Li+ primary solvation sheath; preserves transport properties.

Analog Other P-based co-solvents

Trimethyl phosphate or PFPN may interact with DOL solvent, altering solvation structure and cycling stability.

HFPN Comparative Evidence


Lowest Additive Loading for Non-Flammability

In a study formulating safe electrolytes for high-voltage Li-ion batteries, the minimum concentration required to achieve a non-flammable electrolyte was quantitatively determined for three phosphazene derivatives. Hexafluorocyclotriphosphazene (FR1) was found to be the most potent flame retardant, requiring only a 3 wt% loading in a LiPF₆ EC/DEC electrolyte to render it non-flammable. In contrast, (ethoxy)pentafluorocyclotriphosphazene (FR2) required 5 wt%, and pentafluoro(phenoxy)cyclotriphosphazene (FR3) required a significantly higher loading of 15 wt% to achieve the same level of safety [1]. This trend was corroborated in supercapacitor electrolytes, where non-flammability in an acetonitrile-based system required 5% of FR1, versus 15% for FR2 and 20% for FR3 [2].

Min. loading for non-flammability
Head-to-head
HFPN: 3 wt% (Li-ion), 5 wt% (supercapacitor)
PFPN: 5 wt% / 15 wt%
FPPN: 15 wt% / 20 wt%
Reported lowest additive loading among tested phosphazenes to achieve non-flammable electrolyte.
Li-ion: 1 M LiPF6 EC/DEC; Supercapacitor: 1 M Et4NBF4 ACN. Modified UL94 HB.
Lithium-Ion Batteries Electrolyte Additives Flame Retardancy

Cycling Capacity Retention vs. PFPN

In NCM622/graphite pouch cells, the long-term cycling stability of electrolytes containing different phosphazene flame retardants was evaluated. After 150 cycles at a 1C rate in the 3.0-4.4 V range, the cell with a Hexafluorocyclotriphosphazene (FPPN)-containing electrolyte retained 74.7% of its initial capacity. This performance was significantly better than that of a cell with a (ethoxy)pentafluorocyclotriphosphazene (PFPN)-containing electrolyte, which retained only 60.7% of its initial capacity [1]. Both formulations, however, outperformed the baseline electrolyte without any additive, which showed a severe capacity fade to just 36.1% retention.

Capacity retention vs. PFPN
Head-to-head
HFPN: 74.7% retention
PFPN: 60.7%
No additive: 36.1%
Reported 14 percentage-point higher capacity retention after 150 cycles in NCM622/graphite pouch cells.
1C cycling, 3.0–4.4 V. 1 M LiPF6 EC:EMC (1:2 wt).
Lithium-Ion Batteries Cycle Life Capacity Retention

High-Voltage LMNO Cycling Stability

In a demanding high-voltage application using graphite|LMNO full cells, the long-term durability of phosphazene-based flame retardants was assessed. Electrolytes formulated with either Hexafluorocyclotriphosphazene (FR1) or (ethoxy)pentafluorocyclotriphosphazene (FR2) were found to perform comparably well, with both enabling cells to lose only 5% of their initial capacity after 100 cycles, resulting in a 95% capacity retention [1]. In contrast, the third analog tested, pentafluoro(phenoxy)cyclotriphosphazene (FR3), led to a more significant capacity fade of 20% (i.e., 80% retention) under the same conditions. This demonstrates that HFPN (FR1) and FR2 provide equivalent, top-tier cycling stability in this system, significantly outperforming FR3.

High-voltage LMNO stability
Head-to-head
HFPN: 95% retention (100 cycles)
PFPN: 95%
FPPN: 80%
Reported comparable top-rank cycling stability with PFPN; 15 pp higher than FPPN in LMNO full cells.
Graphite|LMNO cells, C/10–C/2, 20 °C. 1 M LiPF6 EC/DEC + 2 wt% FEC.
High-Voltage Cathodes LMNO Cycling Stability

Li-Metal Battery Cycling Stability

A comparative study on phosphorus-based co-solvents for 1,3-dioxolane (DOL) electrolytes in lithium metal batteries revealed a key differentiator for HFPN. Its weaker intermolecular interaction with the DOL solvent, compared to trimethyl phosphate (TMP) and (ethoxy)pentafluorocyclotriphosphazene (PFPN), was found to significantly enhance flame retardancy and promote an anion-dominated solvation structure. This translated to markedly superior long-term cycling performance. In Li||LFP cells with 50 μm thick Li foils, the DOL-HFPN electrolyte enabled a capacity of >130 mAh g⁻¹ after 500 cycles with 87.5% capacity retention, a level of stability not achieved by the TMP or PFPN-based formulations [1].

Li-metal cycling stability
Head-to-head
>130 mAh g−1 after 500 cycles
87.5% capacity retention
Reported cycling stability advantage in DOL-based Li||LFP cells over TMP and PFPN co-solvent formulations.
50 μm Li foil, 0.5C. 1 M LiTFSI + 2% LiNO3 in DOL/HFPN (90/10 v/v).
Lithium Metal Batteries Electrolyte Co-solvent Cycling Stability

NMC111/Graphite Full Cell Stability

In a broad comparative study evaluating five different phosphorus-containing flame retardant (FR) additives from different molecule classes, fluorinated cyclophosphazenes were identified as providing the best overall electrochemical performance [1]. Among them, Hexafluorocyclotriphosphazene (referred to as PFPN in this study) and (phenoxy)pentafluorocyclotriphosphazene (FPPN) were evaluated in MCMB graphite/NMC111 full cells for up to 501 cycles. While specific capacity retention values for each were not differentiated, both PFPN and FPPN were shown to avoid the formation of detrimental decomposition products like dimethyl-2,5-dioxahexanedicarboxylate that plagued other FRs (e.g., TFP, TTFPi), thereby ensuring superior long-term electrolyte stability [1].

NMC111 full cell stability
Class-level
No detection of dimethyl-2,5-dioxahexanedicarboxylate (decomposition marker)
Reported absence of detrimental electrolyte degradation products in fluorinated cyclophosphazene class after 501 cycles.
MCMB/NMC111 cells, GC-MS analysis. Class-level inference for HFPN.
Lithium-Ion Batteries Electrolyte Additives Long-Term Stability

HFPN Application Scenarios


High-Safety Electrolytes for NCM/Gr and Li-Metal Batteries

This scenario is ideal for HFPN when the primary objective is to maximize flame retardancy with minimal impact on electrolyte formulation and long-term performance. The evidence that HFPN achieves non-flammability at the lowest concentration (3 wt%) among phosphazene analogs [1] makes it a preferred additive for high-energy NCM/graphite cells where minimizing additive mass is critical. Furthermore, its proven ability to enable 74.7% capacity retention after 150 cycles in NCM622/graphite pouch cells [2] and 95% retention after 100 cycles in high-voltage LMNO cells [1] confirms it does not sacrifice cycle life for safety. In lithium metal batteries, its unique molecular interactions with DOL-based electrolytes enable exceptional cycling stability (>130 mAh g⁻¹ after 500 cycles with 87.5% retention), a key differentiator over TMP and PFPN [3].

Non-Flammable Supercapacitor Electrolytes

For supercapacitors using acetonitrile-based electrolytes, HFPN provides a clear performance and cost advantage. It is the most efficient flame retardant in this class, requiring only a 5 wt% loading to achieve non-flammability, compared to 15% for FR2 and 20% for FR3 [4]. This lower concentration is crucial for preserving the low viscosity and high ionic conductivity of the acetonitrile solvent, which are essential for supercapacitor power performance. This scenario is supported by data showing good transport properties and a >2.5 V electrochemical stability window in EDLCs with HFPN-based electrolytes [4].

Safe Electrolytes for High-Voltage Cathodes

In demanding high-voltage applications where electrolyte oxidation is a primary concern, HFPN stands out as a reliable and effective flame retardant. It has been validated in high-voltage LMNO cells, demonstrating that it does not negatively impact cycling stability and enables a 95% capacity retention after 100 cycles [1]. This performance is on par with the best analog (FR2) and significantly better than FR3, confirming its suitability for next-generation, high-energy-density cathodes. Furthermore, its classification among the top-performing FRs for long-term stability in NMC111 cells, due to its lack of detrimental decomposition, reinforces its role in extending the operational life of safe, high-voltage batteries [5].

Non-Coordinating Flame Retardant Electrolytes

HFPN is the optimal choice when an electrolyte formulation demands a flame retardant that will not interfere with the Li⁺ solvation structure or the electrochemical processes at the electrodes. Unlike some other phosphorus-based additives, HFPN is a non-coordinating, non-polar molecule that is excluded from the primary solvation sheath of Li⁺ [3]. This property ensures that its presence does not alter the fundamental transport properties or desolvation kinetics of the electrolyte, as demonstrated by the unchanged transport properties in LMNO cell electrolytes [1]. This makes HFPN a predictable and 'transparent' additive for achieving safety improvements without introducing complex electrochemical side effects.

Application
Selection Property
Validation Focus
NCM/Gr and Li-metal safety electrolyte research
Low-concentration non-flammability profile
Minimum effective loading vs. cycling retention
Supercapacitor safety electrolyte formulation
Low-viscosity flame-retardant compatibility
Loading threshold vs. ionic conductivity trade-off
High-voltage cathode electrolyte research
Oxidative stability and cycling compatibility
Capacity retention at high-voltage endpoints
Non-coordinating additive formulation studies
Solvation-sheath exclusion behavior
Transport property preservation verification

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